

WP1122: A Prodrug of 2-Deoxy-D-Glucose Targeting Cancer Metabolism

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: WP 1122

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cancer cells exhibit a unique metabolic phenotype characterized by a high rate of glycolysis, even in the presence of oxygen, a phenomenon known as the Warburg effect.^[1] This metabolic shift presents a promising therapeutic target. 2-Deoxy-D-glucose (2-DG), a glucose analog, competitively inhibits glycolysis and has been investigated as an anti-cancer agent. However, its clinical utility has been hampered by poor drug-like properties, including a short plasma half-life and rapid metabolism.^[2] WP1122, a novel prodrug of 2-DG, has been developed to overcome these limitations. As 3,6-di-O-acetyl-2-deoxy-D-glucose, WP1122 demonstrates improved pharmacokinetics, enhanced central nervous system (CNS) uptake, and greater preclinical efficacy, positioning it as a promising therapeutic candidate for highly glycolytic tumors such as glioblastoma and pancreatic cancer.^{[1][3][4]} This technical guide provides a comprehensive overview of WP1122, including its mechanism of action, preclinical data, and detailed experimental protocols.

Introduction: The Rationale for Targeting Glycolysis in Cancer

The reliance of many aggressive tumors on glycolysis for energy production and biosynthesis makes this pathway a critical vulnerability.^[1] Cancer cells can consume up to 18-20 times more glucose than normal cells to produce the same amount of ATP through glycolysis compared to

oxidative phosphorylation.[3] This heightened glucose uptake is mediated by the overexpression of glucose transporters (GLUTs) on the cancer cell surface.

2-Deoxy-D-glucose acts as a "glucose decoy." [3] It is taken up by cancer cells via GLUTs and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[1] Unlike glucose-6-phosphate, 2-DG-6-P cannot be further metabolized in the glycolytic pathway and its accumulation competitively inhibits hexokinase and phosphoglucose isomerase, leading to a shutdown of glycolysis, ATP depletion, and ultimately, cell death.[1] Despite this clear mechanism, the therapeutic potential of 2-DG has been limited by its rapid metabolism and short circulating half-life, making it difficult to achieve therapeutic concentrations in tumors.

WP1122: A Prodrug Approach to Enhance 2-DG Delivery

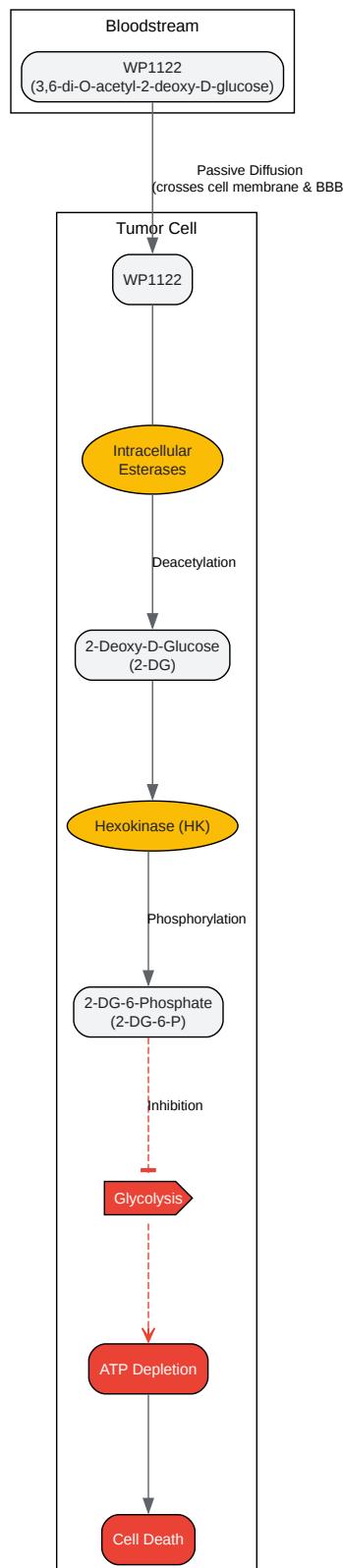
To address the shortcomings of 2-DG, WP1122 was designed as a prodrug. By acetylating the hydroxyl groups at the 3 and 6 positions of 2-DG, its physicochemical properties are altered, leading to:

- Improved Pharmacokinetics: WP1122 exhibits a significantly longer plasma half-life of approximately 6 hours, compared to mere minutes for 2-DG. Preclinical studies have shown that oral administration of WP1122 results in a two-fold higher plasma concentration of 2-DG and a maximum concentration (C_{max}) that is two orders of magnitude greater than that achieved with an equivalent molar dose of 2-DG itself.[4][5]
- Enhanced Blood-Brain Barrier (BBB) Penetration: The acetylation of WP1122 increases its lipophilicity, allowing it to cross the BBB via passive diffusion, a significant advantage for treating brain tumors like glioblastoma.[3][4] This leads to significantly higher concentrations of 2-DG in the brain compared to direct administration of 2-DG.[5]
- Increased Cellular Uptake: WP1122 is thought to enter cells via passive diffusion, bypassing the potential saturation of glucose transporters.[3][4]

Once inside the cell, ubiquitous intracellular esterases cleave the acetyl groups, releasing the active drug, 2-DG. This 2-DG is then phosphorylated and trapped within the cell, where it exerts its inhibitory effect on glycolysis.[3][4]

Mechanism of Action of WP1122

The mechanism of action of WP1122 is a multi-step process that leverages its prodrug design to effectively deliver 2-DG to tumor cells and inhibit their metabolic engine.



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Caption: Mechanism of action of WP1122.

Preclinical Data

In Vitro Efficacy

WP1122 has demonstrated superior potency compared to 2-DG in various cancer cell lines, particularly those derived from glioblastoma.

Table 1: In Vitro Cytotoxicity of WP1122 vs. 2-DG in Glioblastoma Cell Lines

Cell Line	Compound	Incubation Time (hours)	IC50 (mM)
U-87	2-DG	48	20
72	5		
WP1122	48	3	
72	2		
U-251	2-DG	48	12
72	5		
WP1122	48	1.25	
72	0.8		

Data sourced from a 2021 study on the synergistic effect of glycolysis and histone deacetylase inhibitors.

In a broader spectrum of cancer cells, WP1122 has shown high sensitivity under both normoxic and hypoxic conditions, with IC50 values typically ranging from 1 to 10 mM.[\[5\]](#)

In Vivo Efficacy and Pharmacokinetics

Animal models have corroborated the in vitro findings and highlighted the improved pharmacokinetic profile of WP1122.

Table 2: Pharmacokinetic and Efficacy Profile of WP1122 in Preclinical Models

Parameter	2-DG	WP1122	Fold Improvement
Plasma Half-life	Minutes	~6 hours	> 60x
Relative Plasma Cmax	1x	~100x	100x
Relative 2-DG Plasma Concentration	1x	2x	2x
Brain Uptake of 2-DG	Lower	Significantly Higher	Not Quantified
Pancreas Uptake	Lower	High	Not Quantified
Efficacy in Orthotopic U87 GBM Model	Less Effective	Extended Survival	-

Data compiled from multiple preclinical studies. Specific Cmax and AUC values were not available in the reviewed literature.[3][4][5]

In orthotopic glioblastoma mouse models, WP1122 was well-tolerated even with prolonged exposure and significantly extended the survival of the animals.[5] Notably, in some preclinical trials, WP1122 performed as well as or better than the standard-of-care chemotherapy for glioblastoma, temozolomide.[2]

Combination Therapies

The mechanism of WP1122 makes it a strong candidate for combination therapies. Preclinical studies have shown that combining WP1122 with temozolomide results in even better performance in brain tumor models.[2] There is also a strong rationale for combining WP1122 with radiotherapy, as glycolysis inhibition can sensitize cancer cells to radiation-induced damage.[2] Furthermore, a synergistic cytotoxic effect has been observed when combining 2-DG analogs with histone deacetylase (HDAC) inhibitors in glioblastoma cells.[4]

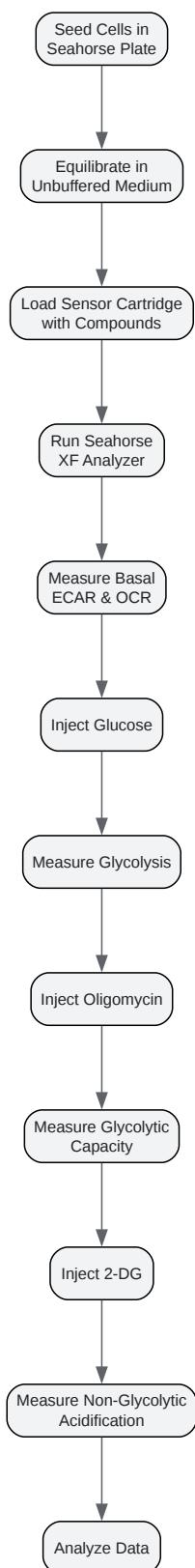
Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of WP1122.

In Vitro Assays

- MTT Assay:
 - Seed cells in a 96-well plate at a density of 3×10^3 to 5×10^3 cells/well and allow them to adhere overnight.
 - Treat the cells with various concentrations of WP1122 or 2-DG for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
 - After the incubation period, add 10-20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
 - Aspirate the medium and add 100-150 μ L of DMSO to each well to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ values using non-linear regression analysis.
- BrdU Assay:
 - Seed cells in a 96-well plate and treat with the compounds as described for the MTT assay.
 - Two to four hours before the end of the treatment period, add BrdU labeling solution (typically 10 μ M) to each well.
 - After incubation, fix the cells and denature the DNA according to the manufacturer's protocol (e.g., using an acid-based solution).
 - Incubate with an anti-BrdU antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - Add a substrate solution and measure the absorbance or fluorescence using a microplate reader.

- Sulforhodamine B (SRB) Assay:
 - Seed and treat cells in a 96-well plate as previously described.
 - After treatment, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
 - Wash the plates five times with water and air dry.
 - Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
 - Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.
 - Solubilize the bound dye with 10 mM Tris base solution.
 - Measure the absorbance at 510-540 nm.
- Extracellular Acidification Rate (ECAR) Assay (Seahorse XF Analyzer):
 - Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
 - The day of the assay, replace the culture medium with unbuffered DMEM and incubate in a non-CO₂ incubator for 1 hour.
 - Load the sensor cartridge with inhibitors of mitochondrial respiration (e.g., oligomycin, FCCP, rotenone/antimycin A) and a glycolysis inhibitor (e.g., 2-DG) to be injected sequentially.
 - Place the cell plate in the Seahorse XF Analyzer and perform a calibration.
 - Measure the basal ECAR and then the ECAR after the sequential injection of the compounds to determine key parameters of glycolysis, such as the glycolytic rate and glycolytic reserve.

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Caption: Workflow for a typical ECAR assay.

In Vivo Models

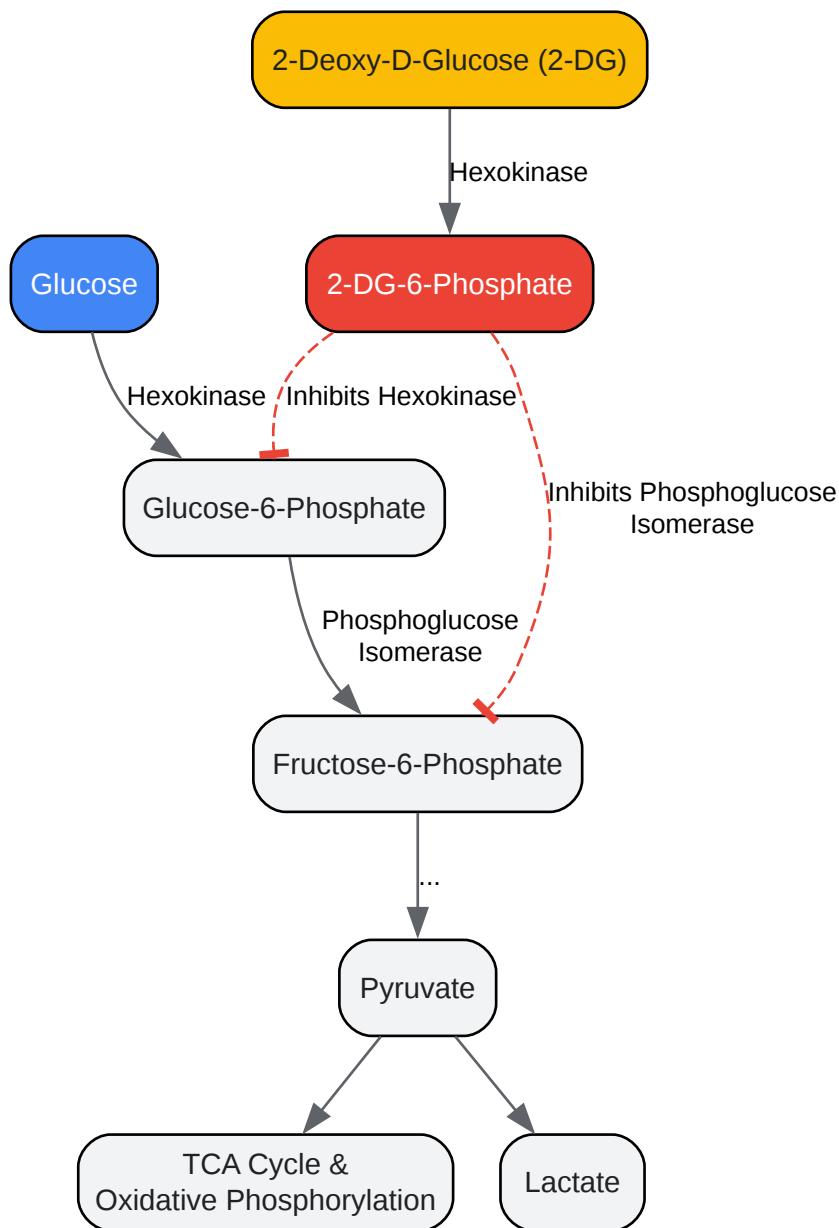
- Orthotopic Glioblastoma Mouse Model:
 - Culture human glioblastoma cells (e.g., U-87 MG) that have been engineered to express a reporter gene like luciferase.
 - Anesthetize immunodeficient mice (e.g., nude mice) and secure them in a stereotactic frame.
 - Create a small burr hole in the skull at precise coordinates corresponding to the desired brain region (e.g., the striatum).
 - Slowly inject a suspension of the glioblastoma cells (e.g., 1×10^5 to 5×10^5 cells in 2-5 μL of PBS) into the brain parenchyma using a Hamilton syringe.
 - Close the incision with sutures or wound clips.
 - Monitor the mice for tumor growth using bioluminescence imaging.
 - Once tumors are established, randomize the mice into treatment groups (e.g., vehicle control, WP1122, temozolomide, combination therapy).
 - Administer treatments according to the desired schedule (e.g., oral gavage daily).
 - Monitor tumor growth and the health of the mice regularly. The primary endpoint is typically survival.
- Bioluminescence Imaging:
 - Anesthetize the tumor-bearing mice.
 - Administer an intraperitoneal injection of D-luciferin (e.g., 150 mg/kg).
 - After a short incubation period (5-10 minutes) to allow for luciferin distribution, place the mice in an in vivo imaging system (IVIS).

- Acquire bioluminescent images and quantify the signal intensity from the tumor region.
This signal correlates with the tumor volume.

Signaling Pathways and Logical Relationships

Glycolysis Inhibition by 2-DG

The following diagram illustrates the key steps in glycolysis and the points of inhibition by 2-DG-6-P.



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Caption: Inhibition of glycolysis by 2-DG-6-P.

Future Directions and Clinical Development

WP1122 is currently advancing through clinical development. An Investigational New Drug (IND) application for a Phase 1 clinical trial in adult patients with glioblastoma has been cleared by the U.S. Food and Drug Administration (FDA).^[6] This trial will assess the safety, pharmacokinetics, and preliminary efficacy of orally administered WP1122.

Future research will likely focus on:

- Expanding the clinical investigation of WP1122 to other highly glycolytic cancers, such as pancreatic cancer.
- Evaluating WP1122 in combination with other standard-of-care and novel therapies to identify synergistic effects.
- Identifying predictive biomarkers to select patients most likely to respond to WP1122 treatment.

Conclusion

WP1122 represents a significant advancement in the development of glycolysis inhibitors for cancer therapy. By employing a prodrug strategy, WP1122 overcomes the key limitations of 2-DG, demonstrating a superior pharmacokinetic profile and enhanced preclinical efficacy. Its ability to effectively cross the blood-brain barrier makes it a particularly promising agent for the treatment of glioblastoma, a notoriously difficult-to-treat malignancy. The ongoing clinical development of WP1122 will be crucial in determining its ultimate role in the oncology treatment landscape. This technical guide provides a foundational understanding of WP1122 for researchers and drug development professionals seeking to explore and contribute to this exciting area of cancer metabolism research.

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- To cite this document: BenchChem. [WP1122: A Prodrug of 2-Deoxy-D-Glucose Targeting Cancer Metabolism]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15600854#wp1122-as-a-prodrug-of-2-deoxy-d-glucose>]

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